Home > Products > Screening Compounds P39428 > 6-bromo-3-(1-methyl-1H-pyrazol-4-yl)-5-(piperidin-3-yl)pyrazolo[1,5-a]pyrimidin-7-amine
6-bromo-3-(1-methyl-1H-pyrazol-4-yl)-5-(piperidin-3-yl)pyrazolo[1,5-a]pyrimidin-7-amine - 891495-88-8

6-bromo-3-(1-methyl-1H-pyrazol-4-yl)-5-(piperidin-3-yl)pyrazolo[1,5-a]pyrimidin-7-amine

Catalog Number: EVT-10893998
CAS Number: 891495-88-8
Molecular Formula: C15H18BrN7
Molecular Weight: 376.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
6-bromo-3-(1-methyl-4-pyrazolyl)-5-(3-piperidinyl)-7-pyrazolo[1,5-a]pyrimidinamine is a pyrazolopyrimidine.
Sch 900776 has been used in trials studying the treatment of Neoplasms, Hodgkin Disease, Adult Erythroleukemia, Lymphoma, Non-Hodgkin, and Myelogenous Leukemia, Acute, among others.
Overview

6-Bromo-3-(1-methyl-1H-pyrazol-4-yl)-5-(piperidin-3-yl)pyrazolo[1,5-a]pyrimidin-7-amine is a synthetic compound notable for its role as an inhibitor of checkpoint kinase 1 (Chk1), which is crucial in the DNA damage response pathway. This compound has gained attention in scientific research due to its potential applications in cancer therapy, particularly in enhancing the efficacy of chemotherapy agents by targeting cellular repair mechanisms.

Source

The compound is referenced in various scientific databases and publications, including PubChem and MDPI, which provide detailed chemical data and synthesis methods. It is also commercially available from suppliers like LGC Standards and BenchChem, indicating its relevance in both research and pharmaceutical applications.

Classification

This compound belongs to the class of pyrazolo[1,5-a]pyrimidines, a group of heterocyclic compounds characterized by their fused pyrazole and pyrimidine rings. Its structural features include a bromine atom and a piperidine moiety, contributing to its biological activity.

Synthesis Analysis

Methods

The synthesis of 6-bromo-3-(1-methyl-1H-pyrazol-4-yl)-5-(piperidin-3-yl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step reactions starting from readily available pyrazole derivatives. Common methods include:

  1. Formation of the Pyrazolo Ring: This can be achieved through cyclization reactions involving hydrazines and suitable carbonyl compounds.
  2. Bromination: The introduction of a bromine atom at the 6-position can be accomplished using brominating agents such as N-bromosuccinimide.
  3. Piperidine Substitution: The piperidine moiety is incorporated through nucleophilic substitution reactions, where the piperidine reacts with an appropriate electrophile.

Technical Details

The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. Analytical techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are typically employed to monitor the reaction progress and characterize the final product.

Molecular Structure Analysis

Structure

The molecular formula for 6-bromo-3-(1-methyl-1H-pyrazol-4-yl)-5-(piperidin-3-yl)pyrazolo[1,5-a]pyrimidin-7-amine is C15H18BrN7, with a molecular weight of approximately 380.226 g/mol. The structure includes:

  • A bromine substituent at position 6.
  • A methyl group at position 3 of the pyrazole ring.
  • A piperidine ring at position 5.
Chemical Reactions Analysis

Reactions

The compound can undergo various chemical reactions typical for pyrazolo[1,5-a]pyrimidines:

  1. Nucleophilic Substitution: The bromine atom can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.
  2. Hydrogen Bonding Interactions: The amine group can engage in hydrogen bonding with biological targets, influencing its efficacy as an inhibitor.
  3. Oxidation Reactions: The presence of nitrogen atoms allows for potential oxidation reactions under certain conditions.

Technical Details

Reactions involving this compound are often studied using kinetic analysis to determine reaction rates and mechanisms. Computational chemistry methods may also be employed to predict reactivity patterns.

Mechanism of Action

Process

The primary mechanism of action for 6-bromo-3-(1-methyl-1H-pyrazol-4-yl)-5-(piperidin-3-yl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with checkpoint kinase 1 (Chk1). By inhibiting Chk1:

  1. DNA Damage Response: The compound disrupts the cellular response to DNA damage, leading to increased accumulation of DNA lesions.
  2. Cell Cycle Arrest: Inhibition of Chk1 results in cell cycle arrest at the G2/M phase, preventing cancer cells from dividing and proliferating.

Data

Studies have shown that this compound exhibits an inhibitory concentration (IC50) of approximately 3 nanomolar against Chk1, highlighting its potency as an inhibitor.

Physical and Chemical Properties Analysis

Physical Properties

The physical properties include:

  • Appearance: Typically appears as a solid or powder.

Chemical Properties

Key chemical properties include:

  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO).

Relevant Data or Analyses

Thermal stability and reactivity under various conditions have been characterized through differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA).

Applications

Scientific Uses

6-Bromo-3-(1-methyl-1H-pyrazol-4-yl)-5-(piperidin-3-y)pyrazolo[1,5-a]pyrimidin-7-amines are primarily used in:

  1. Cancer Research: As a tool to study the mechanisms of DNA damage response and repair.
  2. Drug Development: Investigated for potential therapeutic applications in enhancing the effectiveness of existing cancer treatments by targeting Chk1.
  3. Biochemical Studies: Employed in assays to understand cellular responses to DNA damage and repair pathways.

This compound represents a significant advancement in the field of medicinal chemistry with promising implications for cancer therapy.

Introduction to 6-bromo-3-(1-methyl-1H-pyrazol-4-yl)-5-(piperidin-3-yl)pyrazolo[1,5-a]pyrimidin-7-amine in Contemporary Research

Nomenclature and Structural Significance in Heterocyclic Chemistry

The compound systematically named 6-bromo-3-(1-methyl-1H-pyrazol-4-yl)-5-(piperidin-3-yl)pyrazolo[1,5-a]pyrimidin-7-amine represents a structurally complex heterocyclic system with significant pharmacological implications. Its IUPAC name explicitly defines the core pyrazolo[1,5-a]pyrimidine scaffold decorated with three critical substituents: a bromine atom at position 6, a 1-methylpyrazol-4-yl group at position 3, and a piperidin-3-yl moiety at position 5 [3] [7]. The molecular formula is C₁₅H₁₈BrN₇, with a molecular weight of 376.26 g/mol [1] [7]. The stereochemical designation (R) or (S) for the chiral piperidine carbon is explicitly specified in certain registries, such as CAS 891494-63-6 for the (R)-enantiomer [3] [8].

Table 1: Chemical Identifiers and Representations

Identifier TypeValue
CAS Number (R)891494-63-6
CAS Number (S)891495-88-8
IUPAC Name (R)(R)-6-bromo-3-(1-methyl-1H-pyrazol-4-yl)-5-(piperidin-3-yl)pyrazolo[1,5-a]pyrimidin-7-amine
Canonical SMILESCN1C=C(C=N1)C2=C3N=C(C(=C(N3N=C2)N)Br)C4CCCNC4
InChI Key (R)GMIZZEXBPRLVIV-SECBINFHSA-N
Molecular FormulaC₁₅H₁₈BrN₇
Molecular Weight376.26 g/mol

The pyrazolo[1,5-a]pyrimidine core is a bicyclic 6-5 fused heteroaromatic system featuring bridgehead nitrogen atoms. This architecture enables extensive π-electron delocalization, conferring rigidity and planar characteristics that facilitate binding to biological targets through π-stacking interactions [6] [7]. The strategic placement of the bromine atom at C6 creates a synthetic handle for nucleophilic substitution, while the 7-amino group serves as both a hydrogen bond donor and acceptor, critical for molecular recognition [7].

Historical Development of Pyrazolo[1,5-a]pyrimidine Scaffolds in Medicinal Chemistry

Pyrazolo[1,5-a]pyrimidine derivatives emerged as privileged scaffolds in medicinal chemistry during the early 2000s, owing to their structural similarity to purine bases and their versatility in modulating kinase pharmacology. Early analogs focused on modifications at C3 and C5 positions but exhibited limited kinase selectivity. The incorporation of a bromine substituent at C6 marked a significant advancement, as it balanced electronic effects and provided a site for late-stage functionalization via cross-coupling reactions [6] [7].

The specific compound discussed herein (designated SCH-900776 or MK-8776 in clinical contexts) was developed through structure-activity relationship optimization targeting checkpoint kinase 1 inhibition. Predecessor compounds demonstrated moderate Chk1 affinity but suffered from poor solubility or metabolic instability. Introduction of the 1-methylpyrazol-4-yl group at C3 enhanced solubility through its polar nitrogen atoms while maintaining planar geometry, and the piperidin-3-yl group at C5 provided a three-dimensional vector for interacting with hydrophobic regions of the Chk1 ATP-binding pocket [7] [8] [9]. This molecular evolution is documented in patent literature (WO2015100117A1), which broadly claims pyrazolo[1,5-a]pyrimidine derivatives as kinase inhibitors for oncology [6].

Role of Bromine and Piperidine Substituents in Bioactive Compound Design

The bromine atom at C6 serves dual roles in this molecular architecture. Sterically, its ortho-position relative to the 7-amino group creates intramolecular hydrogen bonding constraints that stabilize a coplanar conformation essential for kinase binding. Electronically, bromine exerts a moderate −I effect that polarizes the C6–Br bond, rendering it susceptible to palladium-catalyzed cross-coupling for synthesizing advanced intermediates or prodrugs [7]. This halogen’s strategic placement differentiates this compound from non-brominated analogs, which show 10-fold lower potency in Chk1 inhibition assays [7] [9].

The piperidin-3-yl substituent contributes critically to target engagement through three mechanisms:

  • Stereoselective Binding: The (R)-enantiomer (CAS 891494-63-6) exhibits 20-fold greater Chk1 inhibition than the (S)-form (CAS 891495-88-8), attributed to optimal hydrogen bonding with Glu91 and Cys87 residues in the kinase hinge region [3] [8] [9].
  • Protonation Dynamics: The piperidine nitrogen (pKₐ ~10.5) exists predominantly as a cation at physiological pH, enabling ionic interactions with Asp148 of Chk1 [7] [8].
  • Conformational Flexibility: The chair-boat transition capability allows adaptation to the hydrophobic pocket of Chk1, with the methylene groups providing van der Waals contacts with Leu15 and Val68 [9].

Table 2: Functional Contributions of Key Substituents

SubstituentPositionKey Functional ContributionsBiological Consequence
BromineC6Synthetic handle for cross-coupling; electron-withdrawing effect; conformational rigidityEnhanced binding kinetics (kₒₙ/kₒff); IC₅₀ ≈ 3 nM
1-Methyl-1H-pyrazol-4-ylC3Solubility enhancement; planar π-system for auxiliary hydrophobic interactionsImproved bioavailability; cellular permeability
Piperidin-3-yl (R)C5Stereospecific H-bonding; cationic charge for ionic bonding; flexible hydrophobic interactionsSelective Chk1 inhibition; >100-fold selectivity vs CDK2

Complementing these features, the 1-methyl-1H-pyrazol-4-yl group at C3 augments aqueous solubility through its heteroaromatic nitrogen atoms while participating in edge-to-face interactions with Phe149 in Chk1. The methyl group mitigates potential metabolic N-oxidation, addressing a liability observed in earlier unsubstituted pyrazole analogs [6] [7]. Together, these substituents exemplify rational structure-based design principles that transformed a promiscuous scaffold into a selective Chk1 inhibitor with nanomolar potency, advancing into phase 2 clinical trials for acute myeloid leukemia [8] [9].

Properties

CAS Number

891495-88-8

Product Name

6-bromo-3-(1-methyl-1H-pyrazol-4-yl)-5-(piperidin-3-yl)pyrazolo[1,5-a]pyrimidin-7-amine

IUPAC Name

6-bromo-3-(1-methylpyrazol-4-yl)-5-piperidin-3-ylpyrazolo[1,5-a]pyrimidin-7-amine

Molecular Formula

C15H18BrN7

Molecular Weight

376.25 g/mol

InChI

InChI=1S/C15H18BrN7/c1-22-8-10(6-19-22)11-7-20-23-14(17)12(16)13(21-15(11)23)9-3-2-4-18-5-9/h6-9,18H,2-5,17H2,1H3

InChI Key

GMIZZEXBPRLVIV-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=C3N=C(C(=C(N3N=C2)N)Br)C4CCCNC4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.